molecular formula C12H19NO2 B13504819 Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine

Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine

Cat. No.: B13504819
M. Wt: 209.28 g/mol
InChI Key: BSSQXZRKUWJQIS-UHFFFAOYSA-N
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Description

Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine is an organic compound characterized by the presence of an ethyl group attached to a 2-[(4-methoxyphenyl)methoxy]ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases using sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired secondary amine with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield simpler amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler amines.

Scientific Research Applications

Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine is unique due to the presence of both the ethyl and 2-[(4-methoxyphenyl)methoxy]ethylamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.

Biological Activity

Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine, a compound with potential therapeutic applications, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including anti-inflammatory, neuroprotective, and potential anticancer properties.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

\text{Ethyl}({2-[(4-\text{methoxyphenyl})\text{methoxy }\text{ethyl})\text{amine}

This structure comprises an ethyl group attached to a 2-(4-methoxyphenyl) methoxy ethylamine moiety. The methoxy groups are believed to enhance the compound's lipophilicity, potentially facilitating better membrane permeability.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro experiments demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in LPS-treated microglial cells. Specifically, it inhibited the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators in inflammatory pathways .

2. Neuroprotective Properties

The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases. In a study involving Alzheimer’s disease (AD) model mice, treatment with the compound led to improved cognitive function and reduced amyloid-beta accumulation in the brain. The mechanism appears to involve inhibition of the STAT3 signaling pathway, which is known to be activated during neuroinflammation .

3. Anticancer Potential

Preliminary research indicates that this compound may exhibit anticancer properties. In vitro assays showed that the compound can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and reducing cell proliferation . Further studies are needed to elucidate its efficacy and safety in vivo.

Case Study 1: Neuroinflammation Model

In a controlled study, mice treated with LPS to induce neuroinflammation were administered this compound at doses of 5 mg/kg for one month. Results indicated a significant decrease in memory deficits compared to control groups, with associated reductions in inflammatory markers within the brain .

Case Study 2: Cancer Cell Lines

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to activate caspase pathways leading to apoptosis .

Data Tables

Biological Activity Effect Study Reference
Anti-inflammatoryReduced COX-2 and iNOS expression
NeuroprotectiveImproved cognitive function in AD model
AnticancerInduced apoptosis in cancer cell lines

Research Findings

The findings from various studies suggest that this compound holds promise as a therapeutic agent due to its multifaceted biological activities:

  • Mechanism of Action : Inhibition of inflammatory pathways and modulation of apoptotic signals are key mechanisms through which this compound exerts its effects.
  • Potential Applications : Given its anti-inflammatory and neuroprotective properties, further exploration into its use for treating neurodegenerative diseases is warranted.
  • Future Directions : More extensive preclinical and clinical trials are necessary to fully understand the pharmacokinetics, safety profile, and therapeutic potential of this compound.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

N-ethyl-2-[(4-methoxyphenyl)methoxy]ethanamine

InChI

InChI=1S/C12H19NO2/c1-3-13-8-9-15-10-11-4-6-12(14-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3

InChI Key

BSSQXZRKUWJQIS-UHFFFAOYSA-N

Canonical SMILES

CCNCCOCC1=CC=C(C=C1)OC

Origin of Product

United States

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